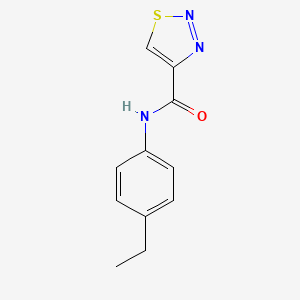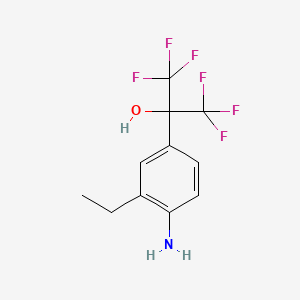
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is a fluorinated organic compound with a unique structure that includes an amino group, an ethyl group, and a hexafluoroisopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol typically involves the reaction of 4-amino-3-ethylphenol with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-methylphenol: A related compound with a similar amino group but lacking the fluorinated moiety.
4,4’-Diamino-3,3’-diethyldiphenylmethane: Another compound with amino and ethyl groups but different structural features.
Uniqueness
2-(4-Amino-3-ethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to its combination of an amino group, an ethyl group, and a hexafluoroisopropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11F6NO |
|---|---|
Molekulargewicht |
287.20 g/mol |
IUPAC-Name |
2-(4-amino-3-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-2-6-5-7(3-4-8(6)18)9(19,10(12,13)14)11(15,16)17/h3-5,19H,2,18H2,1H3 |
InChI-Schlüssel |
SMFWQOQBCWAPNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)

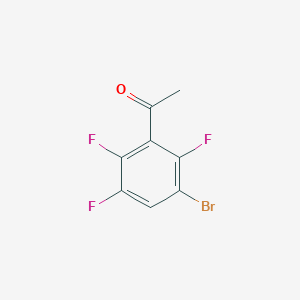
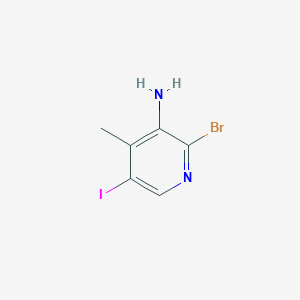
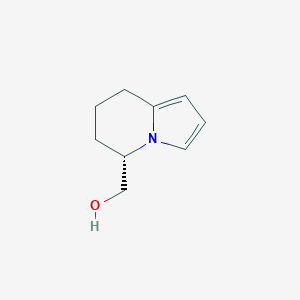
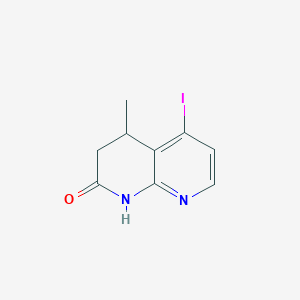

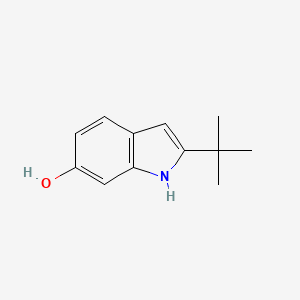
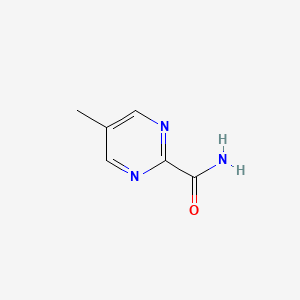
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
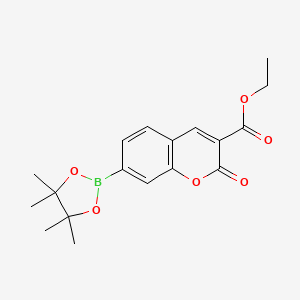
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
